Ugm-IN-3
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Overview
Description
This enzyme plays a crucial role in the biosynthesis of galactofuranose, a sugar component found in the cell walls of various pathogenic bacteria, including Mycobacterium tuberculosis . Ugm-IN-3 has shown significant potential in inhibiting the growth of Mycobacterium tuberculosis, making it a promising candidate for anti-tuberculosis research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ugm-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of a core structure through a series of condensation and cyclization reactions.
Functional Group Introduction:
Purification: The final product is purified using techniques like column chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing automated purification systems to handle larger quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Ugm-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
Ugm-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of UDP-galactopyranose mutase and its role in bacterial cell wall biosynthesis.
Biology: Helps in understanding the metabolic pathways involving galactofuranose in pathogenic bacteria.
Medicine: Potential therapeutic agent for treating tuberculosis by inhibiting the growth of Mycobacterium tuberculosis.
Mechanism of Action
Ugm-IN-3 exerts its effects by inhibiting UDP-galactopyranose mutase, an enzyme crucial for the conversion of UDP-galactopyranose to UDP-galactofuranose. This inhibition disrupts the biosynthesis of galactofuranose, an essential component of the bacterial cell wall, thereby inhibiting bacterial growth. The molecular target of this compound is the active site of UDP-galactopyranose mutase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
Ugm-IN-1: Another inhibitor of UDP-galactopyranose mutase with a different structure but similar inhibitory effects.
Uniqueness
Ugm-IN-3 is unique due to its high binding affinity (Kd of 66 μM) and its significant inhibitory effect on Mycobacterium tuberculosis (MIC value of 6.2 μg/mL). These properties make it a more potent inhibitor compared to its analogs, providing a stronger basis for its use in anti-tuberculosis research .
Properties
Molecular Formula |
C18H16INO2 |
---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
(3E)-3-hept-2-ynylidene-10-iodo-4H-[1,4]oxazino[4,3-a]indol-1-one |
InChI |
InChI=1S/C18H16INO2/c1-2-3-4-5-6-9-13-12-20-15-11-8-7-10-14(15)16(19)17(20)18(21)22-13/h7-11H,2-4,12H2,1H3/b13-9+ |
InChI Key |
JZVVZNYTDAOFBY-UKTHLTGXSA-N |
Isomeric SMILES |
CCCCC#C/C=C/1\CN2C3=CC=CC=C3C(=C2C(=O)O1)I |
Canonical SMILES |
CCCCC#CC=C1CN2C3=CC=CC=C3C(=C2C(=O)O1)I |
Origin of Product |
United States |
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